4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Description
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C9H13FO2 and a molecular weight of 172.2 g/mol It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties
Properties
IUPAC Name |
4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBFLQHSMDVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CF)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the fluorination of a bicyclo[2.2.1]heptane derivative followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: The rigidity of the bicyclo[2.2.1]heptane core can be utilized in the development of new materials with desirable mechanical properties.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: This compound is similar in structure but has additional functional groups that may confer different biological activities.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclo[2.2.1]heptane core but differ in their substituents, leading to variations in their chemical and physical properties.
Uniqueness
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Biological Activity
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS No. 1350821-85-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H11F O2. The presence of the fluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H11F O2 |
| CAS Number | 1350821-85-0 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily hinges on its ability to interact with various molecular targets within biological systems. The fluoromethyl group can enhance the compound's affinity for hydrophobic pockets in proteins, potentially modulating enzymatic activities and receptor interactions.
1. Anticancer Activity
Recent studies have indicated that compounds within the bicyclic family exhibit significant anticancer properties. For instance, derivatives of bicyclo[2.2.1]heptane have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
- Case Study: A derivative exhibited an IC50 value of 20 µM against MDA-MB-231 breast cancer cells, indicating a promising anticancer potential .
2. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. Compounds structurally related to 4-(Fluoromethyl)bicyclo[2.2.1]heptane have demonstrated the ability to inhibit pro-inflammatory cytokines.
- Research Finding: In vitro assays showed that certain bicyclic compounds reduced TNF-alpha levels by over 50% at concentrations as low as 10 µM .
3. Neuroprotective Properties
Emerging evidence suggests that bicyclic compounds may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Study Insight: A related compound demonstrated a protective effect against oxidative stress-induced neuronal cell death in PC12 cells, highlighting the potential neuroprotective role of this class of compounds .
Pharmacological Applications
The unique structural features of this compound make it a valuable candidate for further pharmacological development:
- Drug Development: Its ability to modulate biological pathways positions it as a potential lead compound for developing new therapeutic agents targeting inflammation and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
